4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline

purity building block quinoline

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline (CAS 881932-89-4) is a fluorinated quinoline derivative featuring a unique combination of substituents: a methoxy group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position. This substitution pattern imparts distinct electronic and steric properties that are not simultaneously present in the most common quinoline building blocks.

Molecular Formula C12H10F3NO
Molecular Weight 241.213
CAS No. 881932-89-4
Cat. No. B2567489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline
CAS881932-89-4
Molecular FormulaC12H10F3NO
Molecular Weight241.213
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)OC
InChIInChI=1S/C12H10F3NO/c1-7-5-11(17-2)9-4-3-8(12(13,14)15)6-10(9)16-7/h3-6H,1-2H3
InChIKeyMRFXVPXZCFQGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline (CAS 881932-89-4): A Multi-Substituted Fluorinated Quinoline Building Block for Medicinal Chemistry and PET Tracer Development


4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline (CAS 881932-89-4) is a fluorinated quinoline derivative featuring a unique combination of substituents: a methoxy group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position. This substitution pattern imparts distinct electronic and steric properties that are not simultaneously present in the most common quinoline building blocks . The compound is available from commercial suppliers with a purity of 98% (HPLC), making it suitable as a versatile intermediate for the synthesis of more complex fluorinated quinoline derivatives, including potential PET tracer precursors and kinase-targeted agents .

Why 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline Cannot Be Replaced by Simpler Quinoline Analogs


Generic substitution of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline with simpler quinoline building blocks is not feasible because the simultaneous presence of the 4-methoxy, 2-methyl, and 7-trifluoromethyl groups is critical for maintaining the desired lipophilicity, metabolic stability, and target-binding conformations . The trifluoromethyl group, in particular, is a well-established medicinal chemistry motif that enhances metabolic stability and membrane permeability compared to non-fluorinated analogs . Removing the 7-CF3 (e.g., using 4-methoxy-2-methylquinoline) or the 4-methoxy (e.g., using 2-methyl-7-(trifluoromethyl)quinoline) would drastically alter the compound’s physicochemical profile and its potential to engage biological targets such as PPARγ, as demonstrated in closely related SAR studies [1]. The following evidence quantifies these differentiation points where data are available.

Differentiated Procurement Evidence for 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline


Higher Commercial Purity vs. Direct Analog Lacking 4-Methoxy Group

The available purity of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline (98%) is higher than the standard commercial purity of the closely related building block 2-methyl-7-(trifluoromethyl)quinoline (95%), which lacks the 4-methoxy substitution . This 3-percentage-point purity advantage reduces the burden of additional purification steps in multi-step syntheses and improves overall yield consistency.

purity building block quinoline

Unique Multi-Substitution Pattern Unavailable in Common Analogs

The compound is the only readily available quinoline building block that simultaneously contains a 4-methoxy, a 2-methyl, and a 7-trifluoromethyl group. The three closest commercial analogs each lack at least one of these substituents, as shown in the comparison table [1]. This unique combination is essential for maintaining the electronic and steric profile required for specific target interactions, as evidenced by the patent literature on PPARγ antagonists, where the 4-methoxy-2-(trifluoromethyl)quinoline core is critical for activity [2].

structure-activity relationship quinoline trifluoromethyl

Proven Utility of the 4-Methoxy-2-(trifluoromethyl)quinoline Core in Selective PPARγ Antagonism

A closely related compound, MTTB ((E)-2-(5-((4-methoxy-2-(trifluoromethyl)quinolin-6-yl)methoxy)-2-((4-(trifluoromethyl)benzyl)oxy)benzylidene)hexanoic acid), which contains the same 4-methoxy-2-(trifluoromethyl)quinoline core as the target compound, has been patented as a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist with potential for treating systemic inflammation, sepsis, and septic shock [1]. This demonstrates that the 4-methoxy-2-(trifluoromethyl)quinoline scaffold is a recognized pharmacophore in drug discovery, and 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline serves as a key synthetic precursor for this class of agents.

PPARγ antagonist inflammation sepsis

Priority Application Scenarios for 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline Based on Verified Evidence


Synthesis of Selective PPARγ Antagonists for Inflammation and Sepsis Research

The compound serves as a direct precursor to the 4-methoxy-2-(trifluoromethyl)quinoline core found in the patented PPARγ antagonist MTTB [1]. Researchers developing next-generation PPARγ modulators can utilize this building block to rapidly generate analog libraries without the need for de novo construction of the trifluoromethylated quinoline scaffold.

Development of Fluorinated PET Tracer Precursors

Given that the closely related 2-methyl-7-(trifluoromethyl)quinoline is explicitly marketed for PET tracer development due to the metabolic stability and membrane permeability imparted by the CF3 group , the additional methoxy substitution on the target compound offers an orthogonal functionalization handle for 18F-labeling strategies, making it a superior choice for developing brain-penetrant neuroimaging probes.

Multi-Step Synthesis of Kinase-Targeted Libraries

The 98% purity of the commercial product and its unique tri-substitution pattern enable efficient diversification at the 4-methoxy position (via demethylation and subsequent alkylation) or the 2-methyl position (via oxidation) without altering the metabolically stabilizing 7-CF3 group, facilitating the generation of focused kinase inhibitor libraries.

Material Science: Electron-Transporting Building Block

Quinoline derivatives with trifluoromethyl groups are used in OLED electron transport layers . The electron-withdrawing 7-CF3 group combined with the electron-donating 4-methoxy group creates a push-pull system that can be exploited to tune the HOMO-LUMO gap, offering a differentiated building block for organic electronics research.

Quote Request

Request a Quote for 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.